molecular formula C16H23N3O2 B2847175 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea CAS No. 2034446-14-3

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Cat. No. B2847175
CAS RN: 2034446-14-3
M. Wt: 289.379
InChI Key: SBGVOIHXNMELCD-UHFFFAOYSA-N
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Description

The compound “1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea” belongs to the class of organic compounds known as ureas, which are compounds containing two amine groups joined by a carbonyl (C=O) functional group . It also contains a cyclopentyl group, a phenyl group, and a methoxyazetidinyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, a phenyl ring, and a urea functional group. The 3-methoxyazetidin-1-yl group would also contribute to the overall structure .


Chemical Reactions Analysis

Ureas in general can undergo a variety of chemical reactions, including hydrolysis, condensation, and reactions with various electrophiles and nucleophiles. The specific reactions that “1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea” might undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents, while the cyclopentyl and phenyl groups could increase its solubility in nonpolar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The study of novel urea derivatives like “1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea” is a promising area of research in medicinal chemistry. These compounds could have potential applications in the development of new drugs and therapies .

properties

IUPAC Name

1-cyclopentyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-10-19(11-15)14-8-6-13(7-9-14)18-16(20)17-12-4-2-3-5-12/h6-9,12,15H,2-5,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVOIHXNMELCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

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